N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Attachment of the Methoxybenzamide Group: The methoxybenzamide moiety can be introduced via an amide coupling reaction using 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Incorporation of the Cyclohexene Ring: The final step involves the alkylation of the intermediate with a cyclohexene derivative, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield and purity. This might involve:
Continuous Flow Synthesis: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic methoxy group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution Reagents: Electrophiles like bromine or nitrating agents for aromatic substitution.
Major Products
Epoxides: From oxidation of the cyclohexene ring.
Alcohols: From reduction of carbonyl groups.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic reactions.
Biology
Biological Probes: For studying enzyme interactions and pathways.
Drug Development: Potential lead compound for pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
- Structural Complexity : The combination of cyclohexene, methoxybenzamide, and tetrahydrobenzo[d]thiazole moieties is unique.
- Functional Diversity : The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h6,10-13,19H,2-5,7-9,14-15H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGYDUDJNLFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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